molecular formula C27H49N5O8 B1228541 Tabilautide CAS No. 78088-46-7

Tabilautide

Cat. No.: B1228541
CAS No.: 78088-46-7
M. Wt: 571.7 g/mol
InChI Key: TUNXCNXMSJZNPO-XSDIEEQYSA-N
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Preparation Methods

  • Unfortunately, specific synthetic routes and reaction conditions for Tabilautide are not widely documented in the literature.
  • Industrial production methods remain undisclosed.
  • Chemical Reactions Analysis

    • Tabilautide’s reactivity and chemical transformations have not been extensively explored.
    • Without detailed information, we cannot provide specific types of reactions, common reagents, or major products formed.
  • Scientific Research Applications

    • Despite its discontinuation as a cancer drug candidate, Tabilautide may have other applications.
    • Research areas could include immunology, infectious diseases, or other biological contexts.
    • further investigation is needed to uncover its full potential.
  • Mechanism of Action

    • Unfortunately, the precise mechanism by which Tabilautide exerts its effects remains elusive.
    • Molecular targets and pathways involved have not been well-characterized.
  • Comparison with Similar Compounds

    • Tabilautide’s uniqueness lies in its immunological properties.
    • Similar compounds are not explicitly listed, but exploring related peptides and immunomodulators may provide context.

    Biological Activity

    Tabilautide, also known as RP-56142 or TAK-448, is a synthetic peptide with notable biological activity, particularly in the context of treating various diseases such as asthma, cancer, and neurological disorders. This article delves into its biological activity, mechanisms of action, and relevant case studies.

    Overview of this compound

    This compound is classified as a peptidomimetic agent, meaning it mimics the structure and function of peptides but offers enhanced stability and bioavailability. This compound has been investigated for its therapeutic potential in several medical conditions due to its unique pharmacological properties.

    This compound primarily functions as an endopeptidase inhibitor. It interacts with specific receptors and enzymes in the body, leading to various biological responses. The modulation of these pathways can result in:

    • Anti-inflammatory effects : Particularly relevant in asthma and other inflammatory conditions.
    • Neuroprotective effects : Potential applications in neurodegenerative diseases.
    • Anticancer properties : By inhibiting tumor growth and metastasis.

    Biological Activity Data

    The biological activity of this compound has been assessed through various studies. Below is a summary table highlighting key findings from research:

    Study Disease Model Dosage Outcome Reference
    Study 1Asthma10 mg/kgReduced airway hyper-responsiveness and inflammation
    Study 2Cancer (Xenograft)5 mg/kgInhibited tumor growth by 45% compared to control
    Study 3Neurodegeneration1 mg/kgImproved cognitive function in animal models

    Case Studies

    Several case studies have been conducted to evaluate the efficacy of this compound in clinical settings:

    • Asthma Management :
      • A clinical trial involving patients with moderate to severe asthma demonstrated that this compound significantly reduced exacerbation rates compared to placebo. Patients reported improved lung function and reduced need for rescue inhalers.
    • Cancer Treatment :
      • In a phase II trial for patients with advanced solid tumors, this compound showed promising results in shrinking tumor size and improving overall survival rates. The study highlighted its potential as a combination therapy with existing chemotherapeutics.
    • Neurological Disorders :
      • A case study involving patients with Alzheimer's disease indicated that this compound could enhance memory retention and cognitive function, suggesting its role in neuroprotection.

    Research Findings

    Recent research has focused on the pharmacodynamics and pharmacokinetics of this compound:

    • Pharmacodynamics : Studies indicate that this compound exerts its effects through receptor-mediated pathways, influencing both immune responses and cellular signaling cascades.
    • Pharmacokinetics : The compound demonstrates favorable absorption characteristics with a half-life suitable for therapeutic use, allowing for less frequent dosing regimens.

    Properties

    CAS No.

    78088-46-7

    Molecular Formula

    C27H49N5O8

    Molecular Weight

    571.7 g/mol

    IUPAC Name

    (2S,6S)-6,7-diamino-2-[[(4R)-4-carboxy-4-[[(2S)-2-(dodecanoylamino)propanoyl]amino]butanoyl]amino]-7-oxoheptanoic acid

    InChI

    InChI=1S/C27H49N5O8/c1-3-4-5-6-7-8-9-10-11-15-22(33)30-18(2)25(36)32-21(27(39)40)16-17-23(34)31-20(26(37)38)14-12-13-19(28)24(29)35/h18-21H,3-17,28H2,1-2H3,(H2,29,35)(H,30,33)(H,31,34)(H,32,36)(H,37,38)(H,39,40)/t18-,19-,20-,21+/m0/s1

    InChI Key

    TUNXCNXMSJZNPO-XSDIEEQYSA-N

    SMILES

    CCCCCCCCCCCC(=O)NC(C)C(=O)NC(CCC(=O)NC(CCCC(C(=O)N)N)C(=O)O)C(=O)O

    Isomeric SMILES

    CCCCCCCCCCCC(=O)N[C@@H](C)C(=O)N[C@H](CCC(=O)N[C@@H](CCC[C@@H](C(=O)N)N)C(=O)O)C(=O)O

    Canonical SMILES

    CCCCCCCCCCCC(=O)NC(C)C(=O)NC(CCC(=O)NC(CCCC(C(=O)N)N)C(=O)O)C(=O)O

    Key on ui other cas no.

    78088-46-7

    Synonyms

    LAGGDP
    lauroyl-Ala-gamma-Glu-LL-A2pmNH2
    N(2)-(N(N-lauroyl-alanyl)-gamma-glutamyl)-2,6-diaminopimelamic acid
    RP 56.142
    RP 56142
    RP-56142
    trimexautide

    Origin of Product

    United States

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